molecular formula C11H10Cl2OS B13218553 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13218553
M. Wt: 261.2 g/mol
InChI Key: XSAVYSYWUISQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.17 g/mol . It is characterized by the presence of a cyclopentanone ring substituted with a 3,5-dichlorophenylsulfanyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,5-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dichlorophenylsulfanyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-7-3-8(13)5-11(4-7)15-10-2-1-9(14)6-10/h3-5,10H,1-2,6H2

InChI Key

XSAVYSYWUISQSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.